molecular formula C15H14N2O4 B2470505 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide CAS No. 1031125-22-0

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide

Cat. No. B2470505
CAS RN: 1031125-22-0
M. Wt: 286.287
InChI Key: VQKLXTGHCAQVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a suitable reagent in an aqueous alkaline medium. This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, a key player in inflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase enzymes. This can lead to changes in neurotransmission and inflammatory responses, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media . .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKLXTGHCAQVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide

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